molecular formula C3H3BrN2O B13142764 5-Bromooxazol-4-amine

5-Bromooxazol-4-amine

Cat. No.: B13142764
M. Wt: 162.97 g/mol
InChI Key: YXQZDNNBMOHRPF-UHFFFAOYSA-N
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Description

5-Bromooxazol-4-amine is a heterocyclic compound with the molecular formula C3H3BrN2O It consists of a five-membered oxazole ring with a bromine atom at the 5-position and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromooxazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-amino-5-bromopyridine with formamide under acidic conditions, leading to the formation of the oxazole ring. Another approach involves the use of 5-bromo-2-chloropyridine, which undergoes cyclization with ammonia to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Bromooxazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted oxazoles.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include alkylamines.

Mechanism of Action

The mechanism of action of 5-Bromooxazol-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and amino group can interact with biological targets, leading to the modulation of their activity. For example, it may inhibit kinases or proteases by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromooxazol-4-amine is unique due to the presence of both a bromine atom and an amino group on the oxazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C3H3BrN2O

Molecular Weight

162.97 g/mol

IUPAC Name

5-bromo-1,3-oxazol-4-amine

InChI

InChI=1S/C3H3BrN2O/c4-2-3(5)6-1-7-2/h1H,5H2

InChI Key

YXQZDNNBMOHRPF-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(O1)Br)N

Origin of Product

United States

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